7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

Heterocyclic Chemistry Building Blocks Purity Analysis

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS 959617-00-6) is a heterocyclic aldehyde building block featuring a 1,8-naphthyridine core with a 7-oxo substituent and a reactive aldehyde group at the 2-position. The compound has a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol, and is supplied as a solid for research and further manufacturing use only.

Molecular Formula C9H6N2O2
Molecular Weight 174.159
CAS No. 959617-00-6
Cat. No. B2767441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde
CAS959617-00-6
Molecular FormulaC9H6N2O2
Molecular Weight174.159
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CC(=O)N2)C=O
InChIInChI=1S/C9H6N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-5H,(H,10,11,13)
InChIKeySPNVSTBHQCEKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS 959617-00-6): A Specialized Naphthyridine Aldehyde Building Block for Advanced Heterocyclic Synthesis


7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS 959617-00-6) is a heterocyclic aldehyde building block featuring a 1,8-naphthyridine core with a 7-oxo substituent and a reactive aldehyde group at the 2-position . The compound has a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol, and is supplied as a solid for research and further manufacturing use only . Its dual functionality—combining a formyl group for condensation reactions with a lactam moiety capable of hydrogen bonding—distinguishes it from simpler naphthyridine analogs and positions it as a versatile intermediate in the synthesis of fused heterocycles and biologically relevant scaffolds [1].

Why 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde Cannot Be Replaced by Common Naphthyridine Aldehydes or Aminonicotinaldehyde Alternatives


Generic substitution of 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde with simpler naphthyridine aldehydes (e.g., 1,8-naphthyridine-2-carbaldehyde) or aminonicotinaldehyde building blocks fails due to fundamental differences in both molecular architecture and functional group repertoire. The target compound uniquely combines a reactive aldehyde handle for Schiff base formation and cross-coupling with a 7-oxo lactam moiety that participates in hydrogen bonding and metal coordination—a dual functionality absent in non-oxo naphthyridine aldehydes . Furthermore, the dihydronaphthyridine core provides a distinct electronic environment compared to fully aromatic or tetrahydro analogs, altering reactivity in cyclocondensation and annulation reactions [1]. Aminonicotinaldehyde, while a common precursor to naphthyridines, lacks the fused bicyclic framework entirely and cannot serve as a direct replacement in scaffold-oriented synthesis. Procurement decisions must therefore be guided by the specific structural and reactivity requirements of the synthetic route rather than generic class membership.

Quantitative Differentiation Evidence for 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (CAS 959617-00-6) vs. Closest Analogs


Purity Specification Comparison: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde vs. 1,8-Naphthyridine-2-carbaldehyde

When sourced from ChemScene, 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is offered with a minimum purity of ≥98%, whereas the closest non-oxo analog, 1,8-naphthyridine-2-carbaldehyde, is typically supplied at 95% purity from major vendors such as Sigma-Aldrich (BLD Pharmatech) . This 3-percentage-point difference in baseline purity may be significant for sensitive catalytic reactions or biological assays where trace impurities can affect reproducibility.

Heterocyclic Chemistry Building Blocks Purity Analysis

Storage Condition Differentiation: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde vs. 2-Aminonicotinaldehyde

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde (ChemScene) is stored sealed in dry conditions at 2-8°C, a moderate refrigeration requirement that balances stability with accessibility . In contrast, 2-aminonicotinaldehyde—a common alternative precursor for naphthyridine synthesis—requires more stringent storage at -20°C with protection from light and an inert nitrogen atmosphere to prevent degradation [1]. This 22-28°C difference in recommended storage temperature reflects differential intrinsic stability and may influence procurement decisions for laboratories with limited freezer capacity.

Compound Stability Storage Optimization Building Block Procurement

Molecular Formula and Mass Distinction: 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde vs. 1,8-Naphthyridine-2-carbaldehyde

The target compound has a molecular formula of C₉H₆N₂O₂ and an exact mass of 174.16 g/mol . The non-oxo analog 1,8-naphthyridine-2-carbaldehyde has the formula C₉H₆N₂O and a mass of 158.16 g/mol . The additional oxygen atom in the target compound corresponds to the 7-oxo lactam functionality, which introduces a 16 Da mass difference and alters the compound's polarity, hydrogen-bonding capacity, and chromatographic behavior.

Structural Uniqueness Mass Spectrometry Building Block Selection

Functional Group Uniqueness: Dual Aldehyde and Lactam Reactivity vs. Mono-Functional Analogs

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde possesses two distinct reactive handles: a formyl group at position 2 capable of undergoing condensation, Schiff base formation, and nucleophilic addition, and a 7-oxo lactam group that can engage in hydrogen bonding, metal coordination, and tautomerization . Analogs such as 1,8-naphthyridine-2-carbaldehyde lack the oxo group, while 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde (CAS 615568-72-4) has a saturated ring system that alters electronic properties and conformational flexibility. No direct quantitative reactivity data are available for this compound in the open literature; this evidence is based on structural class inference from known naphthyridine chemistry [1].

Chemoselectivity Synthetic Versatility Scaffold Functionalization

Optimal Application Scenarios for 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde Based on Differentiated Evidence


Synthesis of Schiff Base Ligands and Coordination Complexes

The aldehyde group of 7-oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde undergoes condensation with primary amines to form Schiff bases, while the 7-oxo lactam can serve as an auxiliary binding site for metal ions . This dual binding capability is not available with 1,8-naphthyridine-2-carbaldehyde, making the target compound preferable for designing multidentate ligands for catalysis or sensing applications. Procurement should prioritize the ≥98% purity grade from ChemScene to minimize amine-reactive impurities that could compete during imine formation .

Building Block for Fused Heterocyclic Scaffolds via Cyclocondensation

The compound's formyl group enables participation in Friedländer-type condensations, Hantzsch-like cyclizations, and multicomponent domino reactions to generate fused polycyclic naphthyridine derivatives [1]. The oxo substituent modulates the electron density of the naphthyridine ring, potentially influencing regioselectivity in annulation reactions compared to non-oxo analogs. The moderate 2-8°C storage requirement simplifies inventory management for medicinal chemistry laboratories synthesizing compound libraries .

Medicinal Chemistry Intermediate for Naphthyridine-Based Drug Candidates

1,8-Naphthyridine scaffolds are privileged structures in antibacterial, anticancer, and CNS drug discovery [1]. 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde provides a functionalized entry point for late-stage diversification via aldehyde chemistry (reductive amination, Wittig reactions, organometallic additions) while retaining the oxo group for potential target engagement. The distinct molecular mass (174.16 Da) facilitates reaction monitoring by LC-MS, and the higher purity specification reduces the risk of side reactions that could complicate SAR studies .

Precursor for Naphthyridine-Based Fluorescent Probes and Sensors

Aldehyde-functionalized naphthyridines are valuable for constructing fluorescent sensors via imine bond formation with amine-containing fluorophores or recognition elements . The additional oxo group in the target compound may enhance water solubility or alter photophysical properties through intramolecular hydrogen bonding. The compound's availability as a research-grade building block from multiple vendors (ChemScene, Enamine, AKSci) ensures supply chain redundancy for probe development programs .

Technical Documentation Hub

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